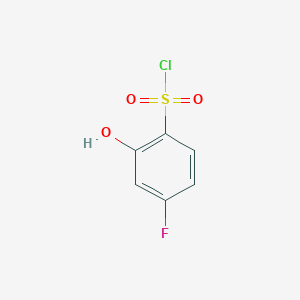
4-氟-2-羟基苯-1-磺酰氯
描述
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1261674-76-3 . It has a molecular weight of 210.61 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is C6H4ClFO3S . Unfortunately, the specific InChI key or linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is a powder . The specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .科学研究应用
环境应用和问题
- 全氟化学品,包括与 4-氟-2-羟基苯-1-磺酰氯相关的全氟化学品,以其在环境中的持久性和生物蓄积性而闻名。研究重点在于了解它们的环境归宿、毒理学特征和修复方法。例如,对全氟酸 (PFA) 及其衍生物(与氟磺酰氯具有结构相似性)的研究突出了评估人类和环境暴露的复杂性,因为它们性质稳定且广泛用于各种工业应用 (D’eon 和 Mabury,2011)。
药物化学
- 磺酰胺,包括 4-氟-2-羟基苯-1-磺酰氯的衍生物,因其抗菌特性而被广泛探索。磺酰胺分子的结构修饰导致了广泛的生物活性,表明基于磺酰胺的化合物在治疗各种疾病方面的潜在药用应用,而不仅仅是它们作为抗菌剂的传统用途 (Shichao 等人,2016)。
材料科学和工业应用
- 全氟化学品的独特特性,如热稳定性和化学稳定性,使它们在材料科学和工业应用中具有价值。例如,与氟磺酰氯密切相关的氟聚合物由于其对热、化学品和电绝缘特性的卓越耐受性而用于高性能应用 (Henry 等人,2018)。
环境修复
- 全氟化学品的持久性和潜在毒性促使人们研究修复技术。对多氟烷基化学品微生物降解的研究提供了对氟磺酰氯衍生物的环境归宿和可能的降解途径的见解,这可以为这些化合物的修复策略提供信息 (Liu 和 Avendaño,2013)。
安全和危害
作用机制
Target of Action
The primary target of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining aromaticity .
Mode of Action
The mode of action of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
Result of Action
The result of the action of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the resulting intermediate .
Action Environment
The action of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is known to be tolerant of a wide range of reaction conditions . .
生化分析
Biochemical Properties
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate ester derivatives, respectively . These interactions are crucial in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Cellular Effects
The effects of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or receptor modulation. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances .
Metabolic Pathways
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit enzymes in the sulfonation pathway, affecting the metabolism of endogenous and exogenous compounds .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity .
Subcellular Localization
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its biochemical effects .
属性
IUPAC Name |
4-fluoro-2-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIXUUYLEAKRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)
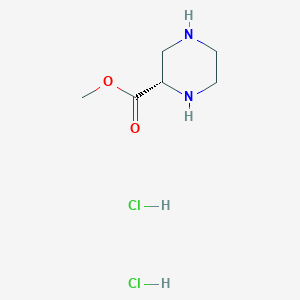

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)
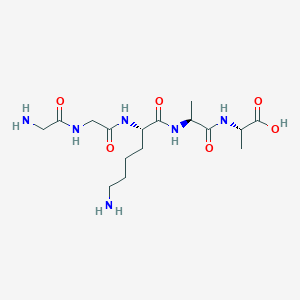

![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)
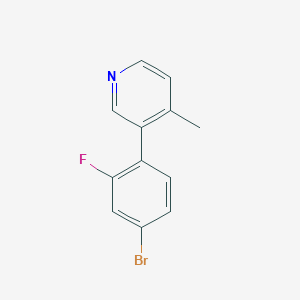
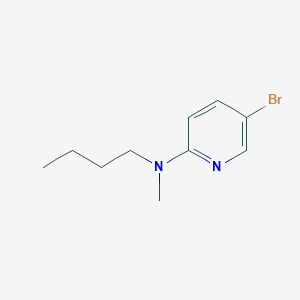



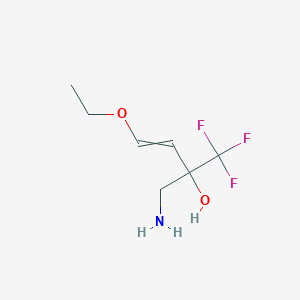
![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)
